3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
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Overview
Description
3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is a heterocyclic compound that features a bromine atom and a fused bicyclic structure
Preparation Methods
The synthesis of 3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps including bromination, cyclization, and reduction reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one can be compared with other similar compounds such as:
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-ones: These compounds have a similar bicyclic structure but differ in the position of the bromine atom and other substituents.
Pyrido[4,3-d]pyrimidines: These compounds share a similar fused ring system but have different functional groups and biological activities.
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one |
InChI |
InChI=1S/C9H9BrN2O/c10-6-4-8-7(11-5-6)2-1-3-9(13)12-8/h4-5H,1-3H2,(H,12,13) |
InChI Key |
UACILPUKINKVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)NC(=O)C1 |
Origin of Product |
United States |
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